molecular formula C17H19FN2O4S B258769 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No. B258769
M. Wt: 366.4 g/mol
InChI Key: GIWIPMJILGGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide, also known as Compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of the NF-κB signaling pathway, which is a key player in the regulation of inflammation and cancer cell growth. It has also been found to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X has been found to exhibit potent biochemical and physiological effects in various in vitro and in vivo experiments. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X is its potent activity against cancer cells and inflammation. It has also been found to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X. One of the main directions is the optimization of the synthesis method to improve the yield and purity of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X. Another direction is the further investigation of its mechanism of action and its potential applications in various disease models. Additionally, the development of more potent analogs of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X may lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammation.

Synthesis Methods

4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of a piperidine derivative, a furan derivative, and a benzamide derivative. The reaction of these reagents results in the formation of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X. The synthesis method has been optimized to yield high purity and high yield of 4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide X has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. It has been found to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

Product Name

4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C17H19FN2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H19FN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,19,21)

InChI Key

GIWIPMJILGGPMV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F

Origin of Product

United States

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